tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate
Description
tert-Butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate (CAS: 1613721-23-5) is a chiral pyrrolidine derivative with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . It belongs to the heterocyclic building block family and features a tert-butyl carbamate (Boc) group at the 1-position and a 3-amino-3-methyl substituent at the stereochemically defined (3S) position. This compound is widely used in pharmaceutical synthesis as a protected amine intermediate, enabling selective deprotection for further functionalization.
Properties
IUPAC Name |
tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(4,11)7-12/h5-7,11H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRWEDDXBNZACB-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613721-23-5 | |
| Record name | (S)-t-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Methylmagnesium Bromide-Mediated Hydroxylation
The most widely reported method involves the nucleophilic addition of methylmagnesium bromide to tert-butyl 3-oxopyrrolidine-1-carboxylate. This reaction proceeds via a Grignard mechanism, where the organomagnesium reagent attacks the carbonyl carbon, forming a tertiary alcohol intermediate.
Procedure :
A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 g, 5.40 mmol) in anhydrous diethyl ether (20 mL) is treated with methylmagnesium bromide (3.50 mL, 10.80 mmol) at 0°C under inert atmosphere. After stirring at room temperature for 1 hour, the reaction is quenched with ammonium chloride, extracted with ethyl acetate, and purified via trituration to yield tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (92% yield). Subsequent deprotection with hydrochloric acid in dioxane affords the free amine.
Key Parameters :
- Solvent : Diethyl ether or tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Catalyst : None required
- Yield : 69–92%
Table 1 : Optimization of Grignard Reaction Conditions
| Entry | Solvent | Temperature | Equiv. MeMgBr | Yield (%) |
|---|---|---|---|---|
| 1 | Diethyl ether | 0°C → RT | 2.0 | 92 |
| 2 | THF | -10°C | 2.2 | 83.8 |
| 3 | THF/ether | -78°C | 3.0 | 70 |
The choice of solvent significantly impacts reaction efficiency. Diethyl ether provides superior yields at milder temperatures, while THF enhances solubility for large-scale reactions. Excess Grignard reagent (2.0–3.0 equiv) ensures complete carbonyl conversion.
Zinc Chloride- and Lithium Chloride-Catalyzed Organometallic Addition
Bimetallic Catalysis for Enhanced Stereocontrol
Industrial protocols often employ ZnCl₂ and LiCl as dual catalysts to improve stereoselectivity and reaction rate. This method leverages the Lewis acidity of ZnCl₂ to activate the carbonyl group, while LiCl stabilizes the magnesium intermediate.
Procedure :
To a mixture of ZnCl₂ (118 g, 0.86 mol) and LiCl (402 g, 9.5 mol) in THF (4 L) at -10°C, methylmagnesium bromide (6.4 L, 19.2 mol) is added dropwise. Tert-butyl 3-oxopyrrolidine-1-carboxylate (1600 g, 8.6 mol) in THF is then introduced, and the reaction is quenched with NH₄Cl after HPLC confirmation. The product is isolated in 83.8% yield after extraction and solvent evaporation.
Advantages :
- Catalytic Efficiency : ZnCl₂/LiCl reduces side reactions, enhancing enantiomeric excess (ee > 98%).
- Scalability : Suitable for 30 L reactor systems with consistent yields.
Table 2 : Industrial-Scale Synthesis Parameters
| Parameter | Value |
|---|---|
| Reactor Volume | 30 L |
| Catalyst Loading | 5 mol% ZnCl₂, 110 mol% LiCl |
| Temperature | -10°C → RT |
| Space-Time Yield | 0.48 kg/L·h |
Magnesium-Iodine Initiated Grignard Reactions
Low-Temperature Synthesis for Oxygen-Sensitive Intermediates
For oxygen-sensitive substrates, magnesium-iodine initiation ensures controlled reactivity. This method involves generating methylmagnesium iodide in situ, which exhibits higher nucleophilicity than methylmagnesium bromide.
Procedure :
Magnesium (2.59 g, 106 mmol) and catalytic iodine are suspended in diethyl ether, followed by dropwise addition of methyl iodide (6.7 mL, 108 mmol). The resultant methylmagnesium iodide is reacted with tert-butyl 3-oxopyrrolidine-1-carboxylate (10 g, 54 mmol) at 0°C. After 1.5 hours, the mixture is quenched, extracted, and purified via column chromatography (20% ethyl acetate/hexanes) to yield 64% product.
Challenges :
- Moisture Sensitivity : Requires rigorous inert conditions.
- Byproduct Formation : Over-addition may yield geminal diol impurities.
Comparative Analysis of Methodologies
Yield and Practicality Considerations
- Grignard Addition (Standard) : High yields (92%) but limited scalability due to exothermicity.
- Bimetallic Catalysis : Optimal for industrial use (83.8% yield, 30 L scale).
- Magnesium-Iodine Method : Moderate yield (64%) with stringent handling requirements.
Table 3 : Method Comparison for Tert-Butyl (3S)-3-Amino-3-Methylpyrrolidine-1-Carboxylate Synthesis
| Method | Yield (%) | Scalability | ee (%) | Cost Efficiency |
|---|---|---|---|---|
| Grignard (MeMgBr) | 92 | Moderate | 95 | High |
| ZnCl₂/LiCl Catalyzed | 83.8 | High | 98 | Moderate |
| Mg-I₂ Initiated | 64 | Low | 90 | Low |
Stereochemical Outcomes
Chiral HPLC and NMR analyses confirm that ZnCl₂/LiCl-catalyzed reactions achieve the highest enantiomeric excess (98%), attributable to the rigid transition state enforced by bimetallic coordination. Racemization is minimized at temperatures below -10°C.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the tert-butyl group .
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Organic Synthesis | Serves as a building block for synthesizing complex molecules. |
| Medicinal Chemistry | Investigated for its pharmacological properties and potential as a drug candidate. |
| Biological Studies | Used to understand small molecule interactions with biological macromolecules. |
| Industrial Applications | Employed in the development of new materials and catalysts. |
Organic Synthesis
Tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate is utilized as a key intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple reactions, including:
- Nucleophilic Substitution : The amino group can act as a nucleophile, facilitating the formation of new bonds.
- Esterification : The carboxylate moiety can be converted into esters, which are valuable in creating more complex structures.
Case Study: Synthesis of Peptidomimetics
Research has demonstrated that derivatives of this compound can be used to synthesize peptidomimetics with enhanced stability and bioactivity compared to natural peptides . This application highlights the compound's versatility in organic synthesis.
Medicinal Chemistry
The compound has been explored for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets. Its structural features make it suitable for modification, allowing researchers to create analogs with improved efficacy and selectivity.
Pharmacological Insights
Studies have indicated that this compound exhibits activity against specific enzymes and receptors, making it a candidate for developing therapeutics targeting conditions such as cancer or neurodegenerative diseases .
Biological Studies
In biological studies, this compound is used to investigate the interactions between small molecules and macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding drug mechanisms and optimizing lead compounds.
Industrial Applications
In industrial settings, this compound is employed in producing new materials and catalysts. Its stability and reactivity make it an attractive option for developing advanced materials with specific functionalities.
Example Application: Catalysis
The compound's ability to facilitate various chemical reactions positions it as a valuable catalyst in synthetic processes, enhancing efficiency and selectivity .
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include the inhibition or activation of enzymatic reactions, depending on the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Core
tert-Butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate (CAS: Not specified)
- Structure: Contains a 3-aminopyridinylamino group at the 3S position.
- Molecular Formula : C₁₅H₂₃N₅O₂.
tert-Butyl (3S)-3-(3-aminophenoxy)pyrrolidine-1-carboxylate (CAS: 741290-82-4)
- Structure: Features a 3-aminophenoxy substituent at the 3S position.
- Molecular Formula : C₁₅H₂₂N₂O₃.
(±)-trans-1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate (Page 180, )
- Structure : Contains a methyl ester at the 3-position and a fluoropyridinyl substituent.
- Molecular Formula : Complex structure with fluorine and pyridine moieties.
- Key Differences : The fluoropyridine group enhances electronegativity and metabolic stability, making this compound suitable for applications in fluorinated drug analogs .
Stereochemical and Functional Group Modifications
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6)
- Structure : Hydroxy and trifluoromethyl groups at the 3R and 4S positions.
- Molecular Formula: C₁₁H₁₈F₃NO₃.
- Key Differences: The trifluoromethyl group increases hydrophobicity and resistance to oxidative metabolism, while the hydroxy group introduces hydrogen-bonding capability. This contrasts with the target compound’s amino-methyl group, which is more nucleophilic .
(±)-trans-Methyl 1-benzyl-pyrrolidine-3-carboxylate (Page 179, )
- Structure : Benzyl and silyl ether substituents.
- Molecular Formula : Includes a benzyl group and tert-butyldimethylsilyl (TBS) protecting group.
- Key Differences : The benzyl group enhances aromatic interactions, and the TBS ether provides acid stability, making this compound suitable for multi-step syntheses requiring orthogonal protection .
Biological Activity
Tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biochemical research. This article delves into its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 200.28 g/mol
- Structure : The compound consists of a pyrrolidine ring substituted with an amino group and a tert-butyl ester, contributing to its reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with (3S)-3-amino-3-methylpyrrolidine. This reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced, often using dichloromethane as a solvent at temperatures ranging from 0°C to 25°C. Advanced methods like flow microreactor systems are also employed for efficient production, enhancing sustainability in chemical manufacturing.
The biological activity of this compound is primarily attributed to its role as a building block in pharmaceutical synthesis and its interactions with various biological targets. Its structural features allow it to engage in enzyme catalysis and protein-ligand interactions, influencing several biochemical pathways .
Enzyme Interactions and Therapeutic Potential
Research indicates that this compound can modulate enzyme activities, particularly in studies involving enzyme mechanisms and protein-ligand interactions. Its structural characteristics may enhance or inhibit specific biological activities depending on the context of use. For instance, it has been utilized in the development of inhibitors for viral neuraminidase, demonstrating its potential in antiviral applications .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Antiviral Activity : Inhibitors derived from this compound have shown promise against influenza virus neuraminidase, with specific modifications leading to enhanced inhibitory effects. The kinetic mechanisms were studied using high-performance liquid chromatography assays to confirm inhibition efficacy .
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders .
Comparative Analysis
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | CAS Number | Similarity | Notes |
|---|---|---|---|
| This compound | 1158758-59-8 | 1.00 | Primary compound studied |
| (S)-tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | 274692-08-9 | 0.96 | Contains an additional aminoethyl substituent |
| (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 199174-29-3 | 0.94 | Structural isomer with different stereochemistry |
Applications
This compound serves multiple roles across various fields:
Q & A
Q. What are the key considerations for synthesizing tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate with high enantiomeric purity?
The synthesis of this chiral pyrrolidine derivative requires careful selection of protecting groups and catalysts to preserve stereochemistry. A common approach involves:
- Stepwise functionalization : Introducing the tert-butoxycarbonyl (Boc) group early to protect the pyrrolidine nitrogen, followed by stereoselective introduction of the 3-amino-3-methyl moiety via reductive amination or nucleophilic substitution .
- Chiral auxiliaries or catalysts : Use of chiral ligands (e.g., (R)- or (S)-BINAP) in asymmetric hydrogenation or enzymatic resolution steps to ensure enantiomeric excess (>95%) .
- Purification : Column chromatography with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the desired enantiomer .
Q. How can the molecular structure of this compound be confirmed experimentally?
Combined spectroscopic and crystallographic methods are essential:
- NMR spectroscopy : H and C NMR analysis identifies proton environments (e.g., Boc group at δ ~1.4 ppm, pyrrolidine ring protons at δ ~3.0–4.0 ppm) and confirms stereochemistry via NOESY correlations .
- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves absolute configuration, with R-factors <0.05 indicating high accuracy .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (CHNO; theoretical [M+H] = 201.1598) .
Q. What are the common side reactions encountered during the deprotection of the Boc group in this compound?
Deprotection with acids (e.g., HCl in dioxane or TFA in dichloromethane) may lead to:
- Ring-opening : Acidic conditions can protonate the pyrrolidine nitrogen, leading to partial ring cleavage. Mitigation involves using milder acids (e.g., 4 M HCl in ethyl acetate) and low temperatures (0–5°C) .
- Racemization : Prolonged exposure to strong acids (>2 hours) risks losing stereochemical integrity. Monitoring via chiral HPLC is recommended .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatizing the 3-amino group in this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for reactions such as:
- Acylation : Comparing nucleophilic attack barriers for acetyl chloride vs. benzoyl chloride derivatives.
- Suzuki coupling : Modeling Pd-catalyzed cross-coupling reactions to introduce aryl groups at the amino position.
Experimental validation via kinetic studies (e.g., Arrhenius plots) aligns computational predictions with observed yields .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
Discrepancies in IC values across studies may arise from:
- Assay variability : Standardize in vitro assays (e.g., fluorescence polarization for enzyme inhibition) using identical buffer conditions (pH 7.4, 25°C) .
- Conformational flexibility : Molecular dynamics simulations (100 ns trajectories) reveal how pyrrolidine ring puckering affects binding to targets like G-protein-coupled receptors .
- Metabolite interference : LC-MS/MS analysis identifies degradation products (e.g., Boc cleavage under physiological conditions) that may skew activity readings .
Q. How can microfluidics enhance the scalability of synthesizing derivatives of this compound?
Continuous-flow microreactors improve:
- Mixing efficiency : Reduced diffusion times for exothermic reactions (e.g., Boc deprotection), minimizing side products .
- Temperature control : Precise thermal management (<±1°C) during sensitive steps like enantioselective alkylation.
- Throughput : Parallelized reactors synthesize gram-scale derivatives (e.g., trifluoroacetamide or sulfonamide analogs) with >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
